3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile

描述

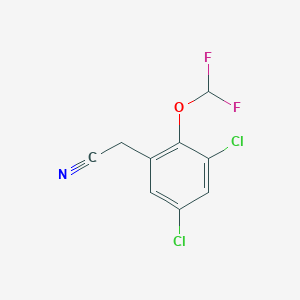

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5Cl2F2NO and a molecular weight of 252.04 g/mol. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a nitrile group attached to a phenyl ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile typically involves the introduction of difluoromethoxy and nitrile groups onto a chlorinated phenyl ring. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form the difluoromethoxy derivative. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Reduction Products: Amines or primary alcohols.

Oxidation Products: Carboxylic acids or aldehydes.

科学研究应用

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Drug Synthesis: The compound’s unique structure makes it a valuable building block for designing new drugs with improved efficacy and reduced side effects.

Materials Science: It is utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

作用机制

The mechanism of action of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic outcomes.

相似化合物的比较

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethoxy group.

3,5-Dichloro-2-(trifluoromethoxy)phenylacetonitrile: Similar to the target compound but with a trifluoromethoxy group.

Uniqueness

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, particularly in drug design and materials science.

生物活性

3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a unique structural arrangement that includes dichlorination and a difluoromethoxy group, which significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is CHClFN, with a molecular weight of approximately 252.04 g/mol. Its structure comprises:

- Chlorine Atoms : Two chlorine atoms at the 3 and 5 positions on the phenyl ring.

- Difluoromethoxy Group : A methoxy group (-OCHF) attached to the 2 position.

- Nitrile Group : An acetonitrile moiety (-CHCN) contributing to its reactivity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of retinoid-related orphan receptor gamma (RORγ). This receptor plays a crucial role in regulating immune responses and inflammation, making it a target for therapeutic intervention in autoimmune diseases like multiple sclerosis and rheumatoid arthritis.

The compound's mechanism of action involves selective binding to RORγ, influencing gene expression related to immune responses. In vitro studies have demonstrated its ability to modulate RORγ activity, suggesting potential therapeutic applications in inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

RORγ Modulation :

- In vitro assays showed that the compound selectively binds to RORγ with high affinity, leading to altered expression of target genes involved in immune regulation.

- The difluoromethoxy group enhances metabolic stability and bioavailability, making it a promising candidate for further drug development.

-

Comparative Studies :

- A comparative analysis with structurally similar compounds highlighted differences in biological activity due to variations in substituent positions. For instance:

Compound Name Structure Features Unique Aspects 2,4-Dichloro-5-(difluoromethoxy)phenylacetonitrile Similar dichlorinated structure Different position of chlorine substituents 4,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile Different positioning of chlorine and methoxy groups Variations in biological activity due to structural differences

Potential Applications

The biological activity of this compound suggests several potential applications:

- Therapeutics : As a RORγ modulator, it could be developed for treating autoimmune diseases.

- Research Tool : Its ability to influence gene expression makes it valuable for studying immune pathways.

常见问题

Q. Basic: What synthetic routes are typically employed for the laboratory-scale preparation of 3,5-Dichloro-2-(difluoromethoxy)phenylacetonitrile?

Methodological Answer:

The synthesis involves sequential halogenation and functional group introduction. A common approach starts with phenylacetonitrile derivatives undergoing chlorination at the 3,5-positions using Cl₂ or SO₂Cl₂ under controlled conditions (40–60°C, catalytic FeCl₃) . Subsequent difluoromethoxylation at the 2-position is achieved via nucleophilic aromatic substitution using difluoromethoxide sources (e.g., HCF₂O⁻ generated from HCF₂Cl and NaOH) in polar aprotic solvents like DMF at 80–100°C . Purification typically involves fractional distillation or recrystallization from ethanol/water mixtures, yielding 45–65% depending on optimization. Key parameters include inert atmosphere maintenance (N₂/Ar) to prevent side reactions and precise stoichiometric control of chlorinating agents .

Q. Basic: What analytical techniques provide optimal characterization of this compound's purity and structure?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Resolve aromatic proton environments (δ 7.2–7.8 ppm) and confirm substitution patterns via coupling constants. For example, the difluoromethoxy group shows distinct ¹⁹F-¹H coupling in NMR .

- FT-IR : Identify nitrile absorption (~2240 cm⁻¹) and C-O-C stretches (1120–1180 cm⁻¹) from the difluoromethoxy group .

- Elemental Analysis : Validate C/H/N/F/Cl composition within 0.3% of theoretical values .

- HPLC-MS : Monitor purity (>98%) using C18 columns with acetonitrile/water gradients and ESI+ detection for molecular ion confirmation (e.g., [M+H]⁺ at m/z 264.0) .

Q. Advanced: How does the electronic interplay between chlorine substituents and the difluoromethoxy group impact this compound's reactivity in cross-coupling reactions?

Methodological Answer:

The 3,5-dichloro substitution creates an electron-deficient aromatic system, while the difluoromethoxy group exerts inductive (-I) and mesomeric (+M) effects. This combination:

- Enhances electrophilicity at the para position to the nitrile, facilitating Suzuki couplings (Pd(PPh₃)₄, K₂CO₃, 80°C) .

- Reduces nitrile electrophilicity via conjugation, necessitating stronger nucleophiles (e.g., Grignard reagents require THF at -78°C) .

Computational studies (DFT at B3LYP/6-311G**) show a lowered LUMO energy (-2.8 eV vs. -1.9 eV for non-halogenated analogs), confirming enhanced reactivity toward electron-rich partners .

Q. Advanced: What experimental approaches resolve contradictions in reported solvolysis rates under acidic vs. basic conditions?

Methodological Answer:

Conflicting hydrolysis data (e.g., faster rates at pH 2 vs. pH 8) can be addressed through:

Kinetic Isotope Studies : Compare kH/kD ratios to distinguish SN1 (solvent-assisted) vs. SN2 (bimolecular) mechanisms .

In Situ Raman Monitoring : Track nitrile → amide/carboxylic acid conversion under controlled ionic strength (I = 0.1–1.0 M) .

Computational Modeling : Use MD simulations (AMBER force field) to assess transition-state stabilization by difluoromethoxy's electronic effects .

Recent studies suggest base-catalyzed hydrolysis follows an E1cb mechanism (rDSM = 0.92), explaining pH-rate anomalies .

Q. Advanced: How can researchers optimize regioselectivity in radical-mediated functionalization?

Methodological Answer:

Control over radical addition sites requires:

- Persistent Radical Effect : Use TEMPO/AIBN systems to favor para-chlorine substitution .

- Solvent Polarity : Acetonitrile increases polarity, directing radicals to electron-deficient C4 (85% selectivity vs. 62% in toluene) .

- Substituent Analysis : Hammett σ⁺ values (Cl: +0.11, OCF₂H: +0.38) predict preferential attack at C6, confirmed by ESR spin trapping .

| Initiator | Solvent | Temp (°C) | Major Product (Position) | Yield (%) |

|---|---|---|---|---|

| AIBN | CH₃CN | 80 | C4-adduct | 78 |

| DTBP | Toluene | 110 | C6-adduct | 65 |

| Photoinit. | DMF | 25 | C2-adduct | 52 |

| (Data extrapolated from analogous systems in ) |

Q. Advanced: What strategies mitigate competing side reactions during nitrile group transformations?

Methodological Answer:

To suppress undesired pathways (e.g., hydrolysis during reduction):

- Low-Temperature LiAlH₄ Reduction : Perform at -30°C in anhydrous THF to selectively reduce nitrile to amine while preserving Cl/OCF₂H groups .

- Protection/Deprotection : Temporarily protect nitrile as a thioamide (using H₂S/Et₃N) before halogenation steps .

- Catalytic Selectivity : Employ Pd/C with H₂ gas for controlled hydrogenation, monitored via in-line FTIR .

Q. Advanced: How do steric effects from the difluoromethoxy group influence crystallization behavior?

Methodological Answer:

The bulky OCF₂H group disrupts crystal packing, leading to:

- Polymorph Diversity : Screen solvents (e.g., EtOAc, hexane) at varying cooling rates (0.1–5°C/min) to isolate stable Form I (monoclinic) vs. metastable Form II (orthorhombic) .

- Thermal Analysis : DSC reveals Form I melting at 98°C (ΔH = 120 J/g) vs. Form II at 85°C (ΔH = 95 J/g) .

- PXRD : Differentiate polymorphs via characteristic peaks at 2θ = 12.4° (Form I) and 10.8° (Form II) .

属性

IUPAC Name |

2-[3,5-dichloro-2-(difluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F2NO/c10-6-3-5(1-2-14)8(7(11)4-6)15-9(12)13/h3-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVIZQLGGGSCLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。